4-Nitro-2-(trifluoromethyl)pyridine 1-oxide
Description
General Context of Pyridine (B92270) N-Oxide Chemistry in Synthetic Methodologies
Pyridine N-oxides are a versatile class of heterocyclic compounds derived from the oxidation of the nitrogen atom in the pyridine ring. wikipedia.org This structural modification, first reported by Jakob Meisenheimer, profoundly alters the electronic properties of the aromatic system, rendering it a cornerstone in synthetic organic chemistry. wikipedia.orgscripps.edu The introduction of the N-oxide functionality increases both the nucleophilicity and electrophilicity of the pyridine ring, making it more reactive than the parent pyridine. scripps.edu
The N-oxide group exerts a strong electron-donating effect through resonance, increasing electron density at the C2 (ortho) and C4 (para) positions. This activation facilitates electrophilic substitution reactions, which are otherwise difficult to achieve with the electron-deficient pyridine ring. wikipedia.org Conversely, the N-oxide group also enhances the ring's susceptibility to nucleophilic attack, particularly after the oxygen atom is engaged by an electrophile. scripps.eduyoutube.com This dual reactivity makes pyridine N-oxides invaluable intermediates for introducing a wide array of functional groups onto the pyridine scaffold. semanticscholar.org Common transformations include halogenations, nitrations, and various carbon-carbon bond-forming reactions, which can be followed by a deoxygenation step to yield the desired substituted pyridine. wikipedia.orgsemanticscholar.org
Significance of Trifluoromethyl Groups in Contemporary Chemical Design and Reactivity
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely employed strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals. hovione.combohrium.com The unique properties of the CF₃ group can dramatically improve a molecule's physicochemical and biological characteristics. nih.govmdpi.com
Key attributes imparted by the trifluoromethyl group include:
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes, which can increase the in vivo half-life of a drug. mdpi.com
Increased Lipophilicity : The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. mdpi.commdpi.com
Modified Electronic Properties : As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. mdpi.com
Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other groups, like a methyl or chloro group, while offering distinct electronic and steric profiles that can lead to improved binding affinity with biological targets. mdpi.com
These properties have led to the inclusion of trifluoromethylated heterocycles in numerous commercial products and advanced materials. hovione.comnih.gov
Overview of 4-Nitro-2-(trifluoromethyl)pyridine (B11905816) 1-oxide within the Landscape of Substituted Pyridine N-Oxide Derivatives
4-Nitro-2-(trifluoromethyl)pyridine 1-oxide (CAS Number: 147149-97-1) is a prime example of a highly activated and functionalized pyridine N-oxide derivative. This compound integrates the activating properties of the N-oxide with the strong electron-withdrawing effects of both a nitro group at the C4 position and a trifluoromethyl group at the C2 position.
The convergence of these three functional motifs creates a molecule with unique and potent reactivity. The pyridine ring is rendered extremely electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the para-position is an excellent leaving group, readily displaced by a variety of nucleophiles. researchgate.net The presence of the trifluoromethyl group further enhances this reactivity.
This specific arrangement of substituents makes this compound a valuable building block in organic synthesis. For instance, it serves as a precursor for the synthesis of 4-Amino-2-(trifluoromethyl)pyridine (B138153), a key intermediate in the development of various biologically active compounds. chemsrc.com The high reactivity of the nitro group allows for its facile replacement, providing a gateway to a diverse range of 4-substituted-2-(trifluoromethyl)pyridine derivatives. researchgate.netglobethesis.com
Table 1: Physicochemical Properties of Key Scaffolds
| Compound/Scaffold | Key Features | Impact on Reactivity and Properties |
| Pyridine N-Oxide | Polar N⁺-O⁻ bond | Activates ring to both electrophilic and nucleophilic attack; increases solubility. wikipedia.orgscripps.edu |
| Trifluoromethyl Group | Strong C-F bonds, high electronegativity | Enhances metabolic stability, lipophilicity, and electron-withdrawing character. mdpi.commdpi.com |
| Nitro Group | Strong electron-withdrawing group | Deactivates aromatic rings to electrophilic attack; excellent leaving group in SNAr reactions. researchgate.net |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 147149-97-1 |
| Molecular Formula | C₆H₃F₃N₂O₃ |
| Molecular Weight | 208.09 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-oxido-2-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3-4(11(13)14)1-2-10(5)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZSCAQQRNLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitro 2 Trifluoromethyl Pyridine 1 Oxide
Strategies for Regioselective Nitration of Pyridine (B92270) N-Oxides
The introduction of a nitro group at a specific position on the pyridine N-oxide ring is a critical step that dictates the final structure of the target molecule. The N-oxide functionality plays a crucial role in directing the incoming electrophile.
The standard procedure for the nitration of pyridine N-oxide involves the use of a nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.deresearchgate.net This strong acid medium generates the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
The reaction is highly regioselective, with the nitro group being directed to the 4-position of the pyridine N-oxide ring. rsc.orggoogleapis.compearson.com This is a well-established principle in pyridine N-oxide chemistry. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and minimize the formation of byproducts. For the synthesis of 4-nitropyridine-N-oxide, the reaction is typically carried out at elevated temperatures. researchgate.netrsc.org
A continuous flow methodology has also been developed for the nitration of pyridine N-oxide, which allows for safer scale-up and minimizes the accumulation of potentially explosive nitration products. researchgate.net
Table 1: Optimized Conditions for Nitration of Pyridine N-oxide
| Parameter | Condition | Source |
| Nitrating Agent | Fuming Nitric Acid / Concentrated Sulfuric Acid | oc-praktikum.deresearchgate.net |
| Temperature | 125-130°C | rsc.org |
| Reaction Time | 3 hours | rsc.org |
| pH for Work-up | 7-8 | rsc.org |
The regioselectivity of the nitration of pyridine N-oxide is a direct consequence of the electronic properties of the N-oxide group. The oxygen atom of the N-oxide can donate electron density into the pyridine ring through resonance, which particularly increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. chemicalbook.com
However, theoretical studies based on molecular electron density theory suggest that while the kinetic control of the electrophilic aromatic substitution (EAS) nitration of pyridine-N-oxide might favor the ortho (2-position) nitro compound, the explicit solvation of the oxygen atom of the pyridine-N-oxide leads to the formation of the para (4-position) product, which is what is observed experimentally. researchoutreach.orgscripps.edu The reaction proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. researchoutreach.orgscripps.edu
The presence of a strong acid medium is essential for the generation of the nitronium ion, but it also leads to the protonation of the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. researchoutreach.orgscripps.edu The N-oxide functionality, however, mitigates this deactivation to a sufficient extent to allow the reaction to proceed.
Introduction of Trifluoromethyl Functionality onto Pyridine Ring Systems
The trifluoromethyl group is a key functional moiety in many pharmaceutical and agrochemical compounds. Its introduction onto a pyridine ring can be achieved through various synthetic strategies.
A modern and scalable method for the introduction of a trifluoromethyl group involves the photochemical perfluoroalkylation of pyridine N-oxide derivatives. youtube.comnih.gov This method utilizes trifluoroacetic anhydride (B1165640) in the presence of a pyridine N-oxide, which acts as a redox trigger under photochemical conditions. youtube.comnih.gov This process is advantageous due to its high yield and scalability. youtube.com Mechanistic insights have revealed the formation of electron donor-acceptor complexes in solution. youtube.com
While electrophilic substitution is common for nitration, nucleophilic pathways can be employed for trifluoromethylation. One such method involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. This approach has been shown to be effective for the 3-position-selective C-H trifluoromethylation of pyridine rings.
A traditional and widely used method for synthesizing trifluoromethylpyridines involves starting with a precursor that already contains the trifluoromethyl group or can be easily converted to it. One of the earliest methods involved the chlorination and subsequent fluorination of picoline (methylpyridine).
Another precursor-based approach is the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. scripps.edu This method offers a high degree of control over the final structure of the molecule.
Table 2: Summary of Trifluoromethylation Methods
| Method | Description | Key Features | Source |
| Photochemical Perfluoroalkylation | Utilizes pyridine N-oxide and trifluoroacetic anhydride under photochemical conditions. | High-yielding, scalable. | youtube.comnih.gov |
| Nucleophilic Activation | Involves hydrosilylation of the pyridine ring followed by electrophilic trifluoromethylation. | Provides access to 3-substituted pyridines. | |
| Precursor-Based Synthesis | Starts with a picoline derivative or a trifluoromethyl-containing building block to construct the pyridine ring. | Traditional and versatile method. | scripps.edu |
N-Oxidation Pathways for Pyridine Derivatives
The introduction of an N-oxide functionality to a pyridine ring is a critical step in the synthesis of many functionalized pyridines. The presence of electron-withdrawing groups, such as a trifluoromethyl group, can deactivate the pyridine nitrogen, making N-oxidation more challenging and often requiring more potent oxidizing agents or harsher reaction conditions.
The direct oxidation of the nitrogen atom in the pyridine ring is a common method for synthesizing pyridine N-oxides. The choice of oxidizing agent is crucial and depends on the electronic properties of the pyridine derivative.
Peroxy acids are the most frequently used reagents for the N-oxidation of pyridines. These can be pre-formed, such as meta-chloroperoxybenzoic acid (m-CPBA), or generated in situ from a carboxylic acid or anhydride and a peroxide source, typically hydrogen peroxide (H₂O₂). For pyridines bearing electron-donating or moderately electron-withdrawing substituents, a mixture of hydrogen peroxide and a carboxylic acid like acetic acid is often sufficient. jst.go.jp
However, for electron-deficient pyridines, such as those containing nitro or trifluoromethyl groups, more powerful oxidizing systems are necessary. A common strategy involves the use of hydrogen peroxide in conjunction with a stronger acid or anhydride. For instance, the N-oxidation of trifluoromethyl-substituted pyridines has been successfully achieved using hydrogen peroxide with acetic acid. jst.go.jp For more deactivated systems like 2,4- or 2,6-bis(trifluoromethyl)pyridine, a stronger reagent combination, such as trifluoroacetic acid and hydrogen peroxide, is required to achieve the desired N-oxide. jst.go.jp Another effective system for electron-deficient pyridines is the combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA). researchgate.net
| Oxidizing System | Substrate Type | Typical Conditions | Reference |
|---|---|---|---|
| H₂O₂ / Acetic Acid | Pyridines with electron-donating or moderately withdrawing groups | Heated reaction (e.g., 70°C) for several hours | jst.go.jpglobethesis.com |
| H₂O₂ / Trifluoroacetic Acid | Electron-deficient pyridines (e.g., bis(trifluoromethyl)pyridines) | Reaction at elevated temperatures | jst.go.jp |
| Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) | Highly electron-deficient pyridines | Mild conditions, suitable for sensitive substrates | researchgate.net |
| meta-Chloroperoxybenzoic acid (m-CPBA) | General purpose for various pyridine derivatives | Inert solvent (e.g., CH₂Cl₂, CHCl₃) at or below room temperature | researchgate.net |
The synthesis of 4-Nitro-2-(trifluoromethyl)pyridine (B11905816) 1-oxide is typically achieved through a sequential process rather than direct oxidation of the pre-functionalized pyridine. The most common and logical route involves the N-oxidation of a suitable precursor, followed by the introduction of the nitro group.
The standard synthetic pathway commences with 2-(trifluoromethyl)pyridine (B1195222). This starting material undergoes N-oxidation to yield 2-(trifluoromethyl)pyridine 1-oxide. As 2-(trifluoromethyl)pyridine is an electron-deficient heterocycle, its oxidation requires relatively strong conditions, such as treatment with hydrogen peroxide in acetic acid. jst.go.jp
Once 2-(trifluoromethyl)pyridine 1-oxide is formed, the subsequent step is electrophilic nitration. The N-oxide group is activating and directs incoming electrophiles to the 4-position of the pyridine ring. The nitration is generally carried out using a mixture of a strong nitric acid source (fuming nitric acid or potassium nitrate) and concentrated sulfuric acid. researchgate.netgoogle.com This mixed acid system generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich 4-position of the N-oxide. This two-step approach is a well-established method for preparing various 4-nitropyridine-N-oxide derivatives. globethesis.comresearchgate.net A one-step process that combines oxidation and nitration has also been developed for other pyridine derivatives, which can shorten reaction times and improve efficiency. google.com
| Step | Reaction | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | N-Oxidation | Substituted Pyridine (e.g., 2-(trifluoromethyl)pyridine) | H₂O₂ / Acetic Acid | Substituted Pyridine 1-Oxide | jst.go.jp |
| 2 | Nitration | Substituted Pyridine 1-Oxide | Fuming HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄ | 4-Nitro-substituted Pyridine 1-Oxide | researchgate.netgoogle.com |
Chemical Reactivity and Transformation Mechanisms of 4 Nitro 2 Trifluoromethyl Pyridine 1 Oxide
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine (B92270) ring in 4-Nitro-2-(trifluoromethyl)pyridine (B11905816) 1-oxide makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The N-oxide functionality, along with the nitro and trifluoromethyl groups, significantly activates the ring for attack by nucleophiles.
Nucleophilic attack on pyridine N-oxide derivatives is strongly favored at the C2 and C4 positions. scripps.edusemanticscholar.orgbhu.ac.in This regioselectivity is due to the ability of the electronegative nitrogen atom and the N-oxide oxygen to stabilize the negative charge in the resulting Meisenheimer-type intermediate. stackexchange.comechemi.com
In the case of 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide, the key positions for nucleophilic attack are:
C4 Position: This position is doubly activated by the para N-oxide and the ortho trifluoromethyl group. It also bears the nitro group, which is a competent leaving group. Consequently, the C4 position is the most common site for nucleophilic substitution, where the nitro group is displaced by a nucleophile.
C2 Position: This position is activated by the ortho N-oxide and the para nitro group. However, it is occupied by the trifluoromethyl group. While the CF3 group is strongly activating, it is generally not a good leaving group in SNAr reactions.
C6 Position: This position is activated by the ortho N-oxide. Attack at this position would involve the displacement of a hydride ion, which is unfavorable unless specific oxidizing conditions are used in a Vicarious Nucleophilic Substitution (VNS) type reaction.
The stability of the anionic intermediate is the determining factor for the reaction's feasibility. echemi.com For attacks at C2 and C4, the negative charge in one of the resonance structures of the intermediate can be effectively delocalized onto the electronegative N-oxide oxygen atom, providing significant stabilization. stackexchange.com
The nitro group (–NO₂) plays a crucial dual role in the nucleophilic substitution reactions of this compound.
Activating Group: As one of the most powerful electron-withdrawing groups, the nitro group strongly deactivates aromatic rings towards electrophilic attack but strongly activates them for nucleophilic attack. nih.govwikipedia.org Its presence at the C4-position of the pyridine N-oxide ring significantly lowers the electron density of the aromatic system, facilitating the initial attack by a nucleophile, which is typically the rate-determining step in an SNAr mechanism. libretexts.orgnih.gov
Leaving Group: The nitro group is an effective leaving group in nucleophilic aromatic substitution reactions. rsc.org Once the nucleophile has added to the C4 position to form the Meisenheimer complex, the aromaticity is restored by the expulsion of the nitrite (B80452) ion (NO₂⁻). The stability of the departing nitrite ion makes this elimination step kinetically favorable. The high reactivity of the nitro group as a leaving group has been systematically studied and compared to other substituents like halogens. researchgate.netrsc.org
The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of the pyridine ring through a combination of electronic and steric effects.
Electronic Influence: The CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, functioning primarily through a strong negative inductive effect (–I). chemsociety.org.ngmdpi.com This effect further depletes the electron density of the pyridine ring, enhancing its electrophilicity and increasing the rate of nucleophilic attack. libretexts.orgchemsociety.org.ng Its presence at C2 works in concert with the nitro group at C4 to strongly activate the ring.
Regioselectivity: The CF₃ group's inductive effect can direct nucleophilic attack to specific positions on an aromatic ring. acs.org In this molecule, its placement at C2 enhances the electrophilicity of the C4 and C6 positions.
Kinetic Effects: While electronically activating, the CF₃ group can also exert steric effects that retard reaction rates. unilag.edu.ng Studies on related compounds have shown that a CF₃ group located ortho to the site of nucleophilic attack can lead to rate retardation. chemsociety.org.ngunilag.edu.ng This is attributed to steric hindrance, which impedes the approach of the incoming nucleophile, and potential electrostatic repulsion between the electronegative fluorine atoms and the nucleophile. chemsociety.org.ng This effect would be most relevant if substitution were to occur at the C6 position.
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (EAS) on a pyridine ring is generally much slower than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org While the N-oxide functionality can donate electron density into the ring through resonance, activating it for EAS and directing electrophiles to the C4 position, the situation for this compound is different. bhu.ac.in
The molecule is substituted with two of the most powerful electron-withdrawing groups, the nitro group and the trifluoromethyl group. These groups strongly deactivate the aromatic ring, making it extremely resistant to further electrophilic attack. wikipedia.org Standard nitration conditions (a mixture of nitric and sulfuric acid) are used to convert pyridine 1-oxide into 4-nitropyridine (B72724) 1-oxide. bhu.ac.inmasterorganicchemistry.com Attempting a second electrophilic substitution on the already highly deactivated this compound would require exceptionally harsh conditions and is generally not a feasible reaction pathway. Computational studies on the nitration of pyridine derivatives confirm that the presence of deactivating groups, especially in acidic media where the N-oxide can be protonated, creates a high activation energy barrier for EAS. rsc.org
Redox Chemistry of the Nitro and N-Oxide Functionalities
The presence of two reducible groups, the nitro group and the N-oxide, allows for a rich redox chemistry, particularly reduction reactions.
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to a variety of other nitrogen-containing functional groups. wikipedia.org The specific product obtained often depends on the reducing agent and the reaction conditions.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a highly effective method for reducing nitro groups to primary amines. commonorganicchemistry.com
Metal-Acid Systems: Combinations such as Iron (Fe), Zinc (Zn), or Tin (II) chloride (SnCl₂) in acidic media are classic reagents for converting nitroarenes to anilines. commonorganicchemistry.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also achieve the reduction.
Selective Reductants: Sodium sulfide (B99878) (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com
For this compound, the reduction can be complex due to the presence of the N-oxide. However, specific research on the reduction of 4-nitropyridine N-oxide using low-valent titanium reagents demonstrates the possibility of controlling the reaction outcome. The reaction with a TiCl₄/SnCl₂ reagent yielded different products depending on the stoichiometry: researchgate.net
Using 2 molar equivalents of TiCl₄-SnCl₂ (1:1) resulted in the formation of 4,4'-azodipyridine N,N-dioxide.
Using 3 molar equivalents of TiCl₄-SnCl₂ (1:1) led to 4,4'-azodipyridine.
Using 3 molar equivalents of TiCl₄-SnCl₂ (1:2) fully reduced the nitro group to form 4-aminopyridine. researchgate.net
This shows that by carefully selecting the reducing agent and its amount, the nitro group can be selectively transformed into an amine, azo, or azoxy functionality, potentially while leaving the N-oxide group intact or also reducing it.
Table 1: Potential Products from the Reduction of the Nitro Group This interactive table summarizes the functional groups that can be obtained from the reduction of a nitro group under various conditions.
| Reducing Agent/System | Resulting Functional Group |
|---|---|
| H₂, Pd/C | Amine (–NH₂) |
| Fe, HCl/AcOH | Amine (–NH₂) |
| SnCl₂, HCl | Amine (–NH₂) |
| Zn, NH₄Cl | Hydroxylamine (–NHOH) |
| Na₂S/ (NH₄)₂S | Amine (–NH₂) |
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| 4,4'-azodipyridine |
| 4,4'-azodipyridine N,N-dioxide |
| 4-aminopyridine |
| This compound |
| 4-nitropyridine 1-oxide |
| Benzene |
| Hydrazine |
| Nitric acid |
| Pyridine |
| Pyridine 1-oxide |
| Sulfuric acid |
| Tin(II) chloride |
Deoxygenation of the N-Oxide Moiety
The removal of the oxygen atom from the N-oxide group is a fundamental transformation, converting the molecule back to the corresponding pyridine derivative. This reaction is significant as the N-oxide is often used to activate the pyridine ring for other reactions, and its subsequent removal is a necessary final step. Various methods have been developed for the deoxygenation of pyridine N-oxides, with chemoselectivity being a key challenge, especially in the presence of reducible functional groups like the nitro group.
Several modern catalytic systems are effective for this transformation and are compatible with a range of functional groups, including nitro and halogen substituents. Visible light-mediated metallaphotoredox catalysis, for instance, utilizes Hantzsch esters as stoichiometric reductants and can achieve deoxygenation at room temperature, tolerating functionalities such as nitro groups, esters, and halogens. Another approach involves palladium-catalyzed transfer oxidation, where a palladium acetate/dppf catalyst facilitates the deoxygenation using triethylamine (B128534) as the oxygen acceptor under microwave or conventional heating. This method has also shown tolerance for diverse functional groups.
Additional methods include the use of rhenium-based photocatalysts, which can deoxygenate pyridine N-oxides under ambient conditions, and electrochemical deoxygenation in aqueous solution, which avoids the need for transition-metal catalysts and waste-generating reducing agents.
Table 1: Selected Methods for Deoxygenation of Pyridine N-Oxides
| Method | Catalyst/Reagent | Conditions | Tolerated Functional Groups |
|---|---|---|---|
| Metallaphotoredox Catalysis | Hantzsch Ester / Photocatalyst | Visible Light, Room Temp. | Nitro, Esters, Ketones, Halogens |
| Palladium-Catalyzed Transfer Oxidation | [Pd(OAc)₂]/dppf / Et₃N | 140–160 °C (Microwave or Conventional) | Nitro, Hydroxy, Esters, Halogens |
| Rhenium Photocatalysis | [Re(4,4'-tBu-bpy)(CO)₃Cl] / DIPEA | Visible Light, Room Temp. | Alkyl, Halogen |
| Electrochemical Deoxygenation | Aqueous Solution | Electrochemical Cell | General N-heteroaromatics |
| Lewis Acid-Mediated | Zn(OTf)₂ or Cu(OTf)₂ | Mild Conditions | General N-oxides |
Oxidative Cyclization Reactions Catalyzed by N-Oxide Derivatives
While pyridine N-oxides can act as organocatalysts, in the context of oxidative cyclizations, derivatives like this compound more commonly function as stoichiometric oxygen-transfer agents that enable a primary catalyst (often a transition metal) to perform the cyclization. The N-oxide serves as the terminal oxidant in the catalytic cycle, delivering an oxygen atom to the substrate.
A prominent example is the gold-catalyzed synthesis of substituted oxazoles from alkynes. acs.org In these reactions, the gold catalyst activates the alkyne toward nucleophilic attack by the pyridine N-oxide. researchgate.netrsc.org This is followed by the generation of a key gold α-oxo carbene intermediate, which then undergoes cyclization with a nitrile to form the oxazole (B20620) ring. The choice of N-oxide can be critical for reaction efficiency and selectivity. Electron-deficient and sterically hindered N-oxides, such as halogenated derivatives, can enhance yields by promoting the desired single oxygen transfer while suppressing competing pathways. acs.org For instance, in the gold(I)-catalyzed reaction of furan-ynes, 4-nitropyridine N-oxide was found to be an effective oxidant for achieving high selectivity in the formation of dihydropyridinone products. acs.org
Rearrangement Reactions and Intramolecular Cyclizations
The specific substitution pattern of this compound largely precludes common rearrangement pathways and simple intramolecular cyclizations.
The Boekelheide reaction, a characteristic rearrangement of α-picoline N-oxides (N-oxides with a methyl group at the 2-position), is not feasible for this compound. The mechanism requires the deprotonation of the α-methyl group to initiate a researchgate.netresearchgate.net-sigmatropic rearrangement. The 2-(trifluoromethyl) group lacks the necessary protons for this initial step.
Instead of rearrangement, the dominant transformation for this class of compounds is nucleophilic aromatic substitution (SNAr). The pyridine ring is highly activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing effects of the nitrogen atom, the N-oxide moiety, the nitro group, and the trifluoromethyl group. stackexchange.comscripps.edu The nitro group at the 4-position is an excellent leaving group, making this site particularly susceptible to substitution. nih.gov This reactivity provides a powerful method for introducing a wide range of substituents at the 4-position of the pyridine ring. Nucleophiles such as halides, alkoxides, and amines can readily displace the nitro group to form various 4-substituted 2-(trifluoromethyl)pyridine (B1195222) 1-oxides. youtube.com
Metal-Catalyzed and Organocatalytic Transformations Involving this compound
Beyond being a substrate, this compound and its parent compound, 4-nitropyridine N-oxide, exhibit important reactivity as reagents or catalysts in various transformations.
Role in Metal-Catalyzed Reactions In metal-catalyzed reactions, particularly those involving gold, pyridine N-oxides serve as indispensable oxygen-transfer agents. researchgate.netresearchgate.netnih.gov As discussed previously, they enable the oxidative functionalization of substrates like alkynes by delivering an oxygen atom to generate reactive intermediates, such as gold carbenes, which can then undergo further transformations. acs.org
Organocatalytic and Photochemical Roles Pyridine N-oxides, particularly electron-deficient ones, have emerged as potent reagents and catalysts in photoredox chemistry. 4-Nitropyridine N-oxide has been successfully employed as a photoexcited catalyst to promote the generation of alkyl carbon radicals from alkylboronic acids. researchgate.net This metal-free method facilitates reactions such as alkylation, amination, and cyanation under mild conditions.
In another photochemical application, pyridine N-oxide derivatives are used in conjunction with trifluoroacetic anhydride (B1165640) (TFAA) to achieve the trifluoromethylation of (hetero)arenes. nih.gov In this process, the N-oxide acts as a stoichiometric redox trigger. Acylation of the N-oxide by TFAA creates a species that can be reduced via a single-electron transfer, leading to fragmentation that ultimately generates a trifluoromethyl radical. This radical is then incorporated into the aromatic substrate. Furthermore, oxygen-centered radicals can be generated from pyridine N-oxides via single-electron oxidation mediated by an acridinium (B8443388) photoredox catalyst. acs.org These radicals are capable of hydrogen atom abstraction (HAT), enabling the functionalization of unactivated C(sp³)–H bonds. acs.org Pyridine N-oxides also feature in photoredox-catalyzed reactions for the anti-Markovnikov carbohydroxylation and aminohydroxylation of olefins. acs.orgchemrxiv.org
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "4-Nitro-2-(trifluoromethyl)pyridine 1-oxide" in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the pyridine (B92270) ring protons and carbon atoms, as well as the trifluoromethyl group.
In mechanistic studies, NMR is used to monitor reaction progress and identify transient intermediates. For instance, in reactions involving pyridine N-oxides, changes in the chemical shifts of the ring protons can indicate interactions with other reagents. ¹H NMR studies on similar pyridine N-oxide systems have shown that the protonation of the N-oxide oxygen by strong acids, such as trifluoromethanesulfonic acid (TfOH), leads to noticeable downfield shifts of the pyridine ring protons, confirming the interaction between the acid and the substrate. acs.org Furthermore, ¹⁹F NMR analysis is particularly useful in reactions involving trifluoromethylation, providing a clear way to quantify reaction yield by comparing the signal of the product against a known standard. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for 4-Nitro-2-(trifluoromethyl)pyridine (B11905816) 1-oxide
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.0 - 8.2 | d | ~2-3 |
| H-5 | 8.3 - 8.5 | dd | ~7-8, ~2-3 |
Note: Data are predicted based on typical values for substituted pyridine N-oxides. Actual values may vary.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to determine the molecular formula (C₆H₃F₃N₂O₃).
The fragmentation pattern observed in the mass spectrum under electron ionization (EI) offers valuable structural information. The fragmentation of nitro-aromatic compounds and pyridine N-oxides follows established pathways. For "this compound", the fragmentation is expected to be initiated by several key processes:
Loss of an oxygen atom: A characteristic fragmentation of N-oxides is the loss of an oxygen atom from the N-O bond.
Loss of the nitro group: Cleavage of the C-NO₂ bond can lead to the loss of NO₂ or smaller fragments like NO and O.
Loss of the trifluoromethyl group: The C-CF₃ bond can cleave, resulting in the loss of a CF₃ radical.
Ring fragmentation: The pyridine ring itself can undergo cleavage to produce smaller charged fragments.
Studies on related cyclic nitro compounds show that initial fragmentation often involves the loss of a substituent from the ring. nih.govresearchgate.net For pyridine N-oxides, interactions with the ring nitrogen can significantly influence the fragmentation pathways. researchgate.net
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value (Proposed) | Ion Structure | Plausible Fragmentation Pathway |
|---|---|---|
| 208 | [M]⁺ | Molecular Ion |
| 192 | [M-O]⁺ | Loss of oxygen from N-oxide |
| 162 | [M-NO₂]⁺ | Loss of nitro group |
X-ray Crystallography for Solid-State Structural Determination of Analogues, Intermediates, and Derivatives
Table 3: Representative Bond Lengths and Angles from Analogous Structures
| Bond/Angle | Type | Typical Value |
|---|---|---|
| C-NO₂ | Bond Length | ~1.45 Å |
| N-O (N-oxide) | Bond Length | ~1.30 Å |
| C-CF₃ | Bond Length | ~1.50 Å |
| O-N-O (nitro) | Bond Angle | ~125° |
Note: Values are based on data from structurally similar nitro-aromatic and trifluoromethyl-substituted heterocyclic compounds.
Advanced Spectroscopic Techniques (e.g., UV-Vis, IR) in Mechanistic Investigations and Electronic Structure Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful methods for probing the electronic structure and functional groups of "this compound".
IR Spectroscopy is used to identify the characteristic vibrational frequencies of the molecule's functional groups. The spectrum would be expected to show strong absorption bands corresponding to:
N-O stretching of the N-oxide group.
Asymmetric and symmetric stretching of the NO₂ group.
C-F stretching of the trifluoromethyl group.
Aromatic C-H and C=C/C=N stretching of the pyridine ring.
The NIST WebBook provides reference IR spectra for the simpler analogue, 4-nitropyridine (B72724) 1-oxide, which serves as a basis for interpreting the spectrum of the trifluoromethyl-substituted compound. nist.gov
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group and the pyridine N-oxide system, both of which are strong chromophores, results in significant absorption in the UV-Vis region. In mechanistic studies, this technique is highly effective for observing the formation of transient species, such as electron donor-acceptor (EDA) or charge-transfer complexes. nih.gov For example, studies on the reaction of 4-phenylpyridine N-oxide with trifluoroacetic anhydride (B1165640) (TFAA) showed the appearance of new, strong absorbance bands in the visible region, which was attributed to the formation of an EDA complex between the reactants. nih.gov Similar studies with "this compound" could reveal the formation of analogous complexes, providing crucial evidence for the reaction mechanism. acs.org
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 |
| N-Oxide (N-O) | Stretch | 1200 - 1300 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Spectroscopic Properties
Density Functional Theory (DFT) has become a standard method for investigating the molecular structure, electronic properties, and vibrational spectra of heterocyclic compounds. researchgate.netijcrt.org For molecules related to 4-Nitro-2-(trifluoromethyl)pyridine (B11905816) 1-oxide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. ijcrt.orgresearchgate.net
Electronic Structure: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups typically leads to a low-lying LUMO, indicating a high electron affinity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijcrt.org
Energetics: DFT calculations are used to determine the thermodynamic stability of molecules by computing properties such as total electronic energies and heats of formation. researchgate.net Isodesmic reactions, which conserve the number and types of chemical bonds, are often used to calculate accurate heats of formation for nitropyridine derivatives. researchgate.net While specific energetic data for 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide is not extensively published, analysis of parent nitropyridines shows trends in stability based on the position of the nitro group. researchgate.net
Spectroscopic Properties: Theoretical calculations are invaluable for interpreting experimental spectra. DFT can predict vibrational frequencies (FT-IR and FT-Raman), which, after appropriate scaling, show good agreement with experimental data. researchgate.netnih.gov This allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Visible absorption spectra can be computed to aid in structural elucidation and the understanding of electronic transitions. ijcrt.org
Interactive Table: Representative DFT-Calculated Properties for a Model Nitropyridine System
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -3.4 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.1 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Heat of Formation (ΔHf) | +25 kcal/mol | Thermodynamic stability relative to constituent elements. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. mdpi.com By calculating the energies of reactants, products, transition states, and intermediates, researchers can determine activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of the reaction. researchgate.netmdpi.com
For pyridine (B92270) N-oxides, computational studies have been used to explore mechanisms such as photochemical deoxygenation and functionalization reactions. acs.org The presence of the N-oxide functional group, combined with the strong electron-withdrawing nitro and trifluoromethyl substituents, makes the pyridine ring susceptible to specific types of transformations. For instance, computational analysis can be applied to model the nucleophilic attack on the pyridine ring, a common reaction pathway for electron-deficient aromatic systems. DFT calculations can identify the transition state structure for such an attack and compute the associated energy barrier, explaining the regioselectivity of the reaction.
Mechanistic investigations into trifluoromethylation reactions involving pyridine N-oxide derivatives have also benefited from computational analysis, helping to clarify the role of intermediates like CF₃ radicals. nih.govmontclair.edu These studies provide a step-by-step picture of bond-forming and bond-breaking processes that are often difficult to observe experimentally.
Analysis of Bond Dissociation Energies and Reaction Pathways
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, and it is a fundamental measure of bond strength. Computational methods, including DFT (particularly with functionals like M06-2X) and higher-level composite methods (like CBS-QB3 and G4), are frequently used to calculate BDEs. nsf.gov
The key bonds in this compound whose BDEs are of interest include the N-O bond of the N-oxide, the C-N bond of the nitro group, and the C-C bond of the trifluoromethyl group. The N-O bond in the parent pyridine-N-oxide has an experimentally determined BDE of 63.3 ± 0.5 kcal/mol, a value that is significantly higher than the generic N-O single bond BDE of ~48 kcal/mol. nsf.gov Computational studies have shown excellent agreement with this experimental value. nsf.gov The presence of strong electron-withdrawing groups is expected to modulate this bond strength.
Analysis of reaction pathways often involves calculating the BDEs of various bonds to predict the initial and most favorable bond-breaking events under thermal or photochemical conditions. For example, a lower BDE for a particular bond would suggest it is a likely site for radical initiation, thus defining the subsequent reaction pathway.
Interactive Table: Comparison of N–O Bond Dissociation Energies (BDEs)
| Compound/Bond Type | BDE (kcal/mol) | Method | Reference |
| Generic N–O Single Bond | ~48 | Textbook Value | nsf.gov |
| Pyridine-N-oxide | 63.3 ± 0.5 | Experimental | nsf.gov |
| Trimethylamine-N-oxide | 56.7 ± 0.9 | Calculated (Best Estimate) | nsf.gov |
| Triethylamine-N-oxide | 59.0 ± 0.8 | Calculated (Best Estimate) | nsf.gov |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.net For classes of compounds like nitroaromatics, QSRR models are developed to predict properties such as toxicity, reactivity, or environmental fate based on calculated molecular descriptors. researchgate.net
These descriptors are numerical values that encode structural, electronic, or physicochemical features of the molecule, and they are typically calculated using quantum chemical methods. Key descriptors for nitroaromatic compounds often include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, dipole moment.
Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
Quantum Chemical Descriptors: Total energy, heat of formation, molecular surface area.
While specific QSRR studies focusing on this compound have not been widely reported, the principles would involve synthesizing a series of related derivatives, measuring their reactivity in a specific reaction, and then developing a mathematical model that links this reactivity to the calculated descriptors. Such models are valuable for predicting the behavior of new, unsynthesized compounds and for guiding the design of molecules with desired properties.
Conformational Analysis and Torsional Dynamics of Nitro and Trifluoromethyl Groups
The three-dimensional conformation of a molecule can significantly influence its reactivity and physical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds. For this compound, the key conformational variables are the torsional angles associated with the C-NO₂ and C-CF₃ bonds.
Computational methods are used to perform a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the rotation around a specific bond. mdpi.com
Nitro Group: The rotation of the nitro group relative to the plane of the pyridine ring is of particular interest. Due to potential electronic conjugation between the nitro group's π-system and the aromatic ring, a planar or near-planar conformation is often the lowest energy state. The computational PES scan would reveal the energy barrier to rotation, indicating the degree of rotational freedom at a given temperature. A high barrier suggests that the nitro group is sterically hindered or electronically locked in a specific orientation.
Trifluoromethyl Group: The CF₃ group is generally considered to be freely rotating, with a very low rotational energy barrier (typically <1 kcal/mol). A PES scan would confirm this by showing only minor energy fluctuations as the group rotates around the C-CF₃ bond.
Understanding these dynamics is crucial, as the orientation of these functional groups can affect intermolecular interactions in the solid state and the accessibility of reactive sites. acs.org
Synthetic Utility of 4 Nitro 2 Trifluoromethyl Pyridine 1 Oxide in Advanced Organic Synthesis
As a Versatile Building Block for Diverse Heterocyclic Frameworks
4-Nitro-2-(trifluoromethyl)pyridine (B11905816) 1-oxide serves as a highly activated and versatile building block in organic synthesis. The presence of the N-oxide functionality, combined with the strong electron-withdrawing effects of both the nitro group at the 4-position and the trifluoromethyl group at the 2-position, renders the pyridine (B92270) ring susceptible to a variety of chemical transformations. Pyridine N-oxides are known to be more reactive toward both electrophilic and nucleophilic reagents than their parent pyridine counterparts. semanticscholar.orgresearchgate.net This enhanced reactivity is a cornerstone of their utility in constructing complex heterocyclic frameworks. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic substitution, while the oxygen atom itself can be readily removed in a subsequent deoxygenation step to yield the desired substituted pyridine derivative. researchgate.netacs.org
Construction of Substituted Pyridines and Bipyridines
The unique electronic properties of 4-nitro-2-(trifluoromethyl)pyridine 1-oxide make it an exceptional precursor for a range of substituted pyridines. The nitro group at the C-4 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at this position, including alkoxy, amino, and cyano moieties, leading to diverse 4-substituted-2-(trifluoromethyl)pyridine derivatives after a deoxygenation step.
Furthermore, this building block is instrumental in the synthesis of bipyridines, which are crucial ligands in coordination chemistry and catalysis. researchgate.net A common strategy involves the transformation of the nitro group into a different functional group, such as a halogen, via reduction and subsequent diazotization. The resulting halogenated pyridine can then participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with an aryl or heteroaryl boronic acid to form the bipyridine skeleton. nih.gov The N-oxide itself can direct C-H functionalization reactions, offering alternative pathways to substituted pyridines and bipyridines. semanticscholar.orgresearchgate.net
Table 1: Representative Transformations for Substituted Pyridines
| Starting Material | Reagent(s) | Product Type | Potential Application |
|---|
Formation of Fused Heterocyclic Systems
The strategic placement of reactive sites on this compound facilitates its use in the construction of fused heterocyclic systems, which are core structures in many biologically active molecules. nih.gov A prominent synthetic strategy involves the chemical modification of the nitro group. For instance, reduction of the nitro group to an amine provides a key nucleophilic handle. This resulting 4-amino-2-(trifluoromethyl)pyridine (B138153) derivative can then undergo condensation and cyclization reactions with appropriate bifunctional reagents to form a new fused ring.
This approach allows for the creation of diverse bicyclic systems, such as pyrazolo[4,3-c]pyridines, imidazo[1,2-a]pyridines, and triazolo[1,5-a]quinoxalines. nih.govnih.gov For example, reaction of the 4-amino intermediate with a β-ketoester could lead to the formation of a fused pyridopyrimidinone ring system. Similarly, condensation with diketones or their equivalents can pave the way for other significant fused heterocycles. The trifluoromethyl group remains intact throughout these transformations, imparting its unique electronic and lipophilic properties to the final fused-ring product. nih.gov
Role as a Chemical Reagent or Organocatalyst in Specialized Transformations
Beyond its role as a structural scaffold, the pyridine N-oxide moiety can actively participate in chemical reactions, functioning as a reagent or catalyst. The oxygen atom of the N-oxide is nucleophilic and can act as an internal oxidant, enabling transformations that are challenging with the parent pyridine.
Applications in Stereoselective Synthesis
While this compound itself is achiral, its structural framework is relevant to the field of asymmetric organocatalysis. Chiral pyridine N-oxides have emerged as effective nucleophilic organocatalysts for a variety of stereoselective reactions. acs.orgresearchgate.net In these systems, a chiral substituent, often appended at the C-3 position, creates a chiral environment around the N-oxide oxygen. This oxygen atom typically serves as the primary nucleophilic site that initiates the catalytic cycle. acs.org
For example, chiral 4-aryl-pyridine-N-oxides have been successfully employed as acyl transfer catalysts in dynamic kinetic resolution processes. acs.org The N-oxide oxygen attacks an anhydride (B1165640) to form a chiral acyl-pyridinium intermediate, which then selectively acylates one enantiomer of a racemic substrate. Although direct applications of this compound as a catalyst are not prominent, its core structure demonstrates the potential for developing new classes of chiral organocatalysts by introducing a chiral auxiliary, where the electronic properties of the nitro and trifluoromethyl groups could be leveraged to tune catalytic activity and selectivity. researchgate.net
Utilization as an Oxidant or Oxygen Transfer Agent
Pyridine N-oxides are well-established oxygen transfer agents in organic synthesis, capable of oxidizing a range of substrates. researchgate.netwikipedia.org The N-O bond is relatively weak and can be cleaved to deliver the oxygen atom to substrates like organometallic species, phosphines, or unsaturated systems. Nitrous oxide (N₂O) is another known oxygen transfer agent, though its activation can be challenging. chemistryviews.orgorganic-chemistry.org
This compound can function in this capacity, with its oxidizing potential modulated by the electron-withdrawing substituents on the pyridine ring. A notable application is in gold-catalyzed oxidation reactions, where pyridine N-oxides serve as the terminal oxidant to transfer a single oxygen atom to internal alkynes, leading to the synthesis of α,β-unsaturated ketones or, in the presence of nitriles, substituted oxazoles. acs.org In such transformations, the pyridine N-oxide coordinates to the metal-activated substrate, facilitates the oxygen transfer, and is released as the deoxygenated pyridine derivative. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups in this compound would make it a more potent oxidant compared to unsubstituted pyridine N-oxide.
Development of Novel Fluorinated Intermediates for Complex Molecule Synthesis
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.govconicet.gov.ar this compound is an exemplary fluorinated building block, providing a scaffold from which a multitude of more complex, value-added fluorinated intermediates can be synthesized. tcichemicals.commdpi.com
The reactivity of the C4-position allows for the displacement of the nitro group with a variety of nucleophiles, leading to a family of 4-substituted-2-(trifluoromethyl)pyridine N-oxides. These intermediates can be used directly or deoxygenated to access the corresponding pyridines. The resulting compounds, which retain the valuable CF₃ group, are themselves versatile platforms for further elaboration. For instance, a 4-amino-2-(trifluoromethyl)pyridine derivative can be a key precursor for synthesizing kinase inhibitors or other active pharmaceutical ingredients (APIs). ossila.com The combination of a reactive site (the C-N bond of the nitro group) and a desirable, stable structural motif (the trifluoromethyl group) makes this compound a powerful tool for generating novel fluorinated molecules for drug discovery and materials science. acs.org
Table 2: Synthesis of Novel Fluorinated Intermediates
| Reagent/Reaction | Intermediate Formed | Subsequent Utility |
|---|---|---|
| Reduction (e.g., Fe, NH₄Cl) | 4-Amino-2-(trifluoromethyl)pyridine 1-oxide | Amide coupling, diazotization, synthesis of fused heterocycles ossila.com |
| Nucleophilic Aromatic Substitution (e.g., NaCN, K₂CO₃) | 4-Cyano-2-(trifluoromethyl)pyridine 1-oxide | Hydrolysis to carboxylic acid, reduction to amine, tetrazole formation |
| Nucleophilic Aromatic Substitution (e.g., NaOMe, MeOH) | 4-Methoxy-2-(trifluoromethyl)pyridine 1-oxide | O-demethylation to pyridone, precursor for APIs acs.org |
| Suzuki Coupling (after conversion of NO₂ to Br) | 4-Aryl-2-(trifluoromethyl)pyridine 1-oxide | Synthesis of complex biaryl systems, ligands |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
